3-(3-Methoxyphenyl)benzonitrile
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Overview
Description
3-(3-Methoxyphenyl)benzonitrile is a chemical compound with the CAS Number: 154848-38-1 and a molecular weight of 209.25 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C14H11NO/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-9H,1H3 . The IUPAC name for this compound is 3’-methoxy [1,1’-biphenyl]-3-carbonitrile .Scientific Research Applications
Dye Sensitized Solar Cells (DSSCs)
Benzonitrile derivatives, including those similar to 3-(3-Methoxyphenyl)benzonitrile, have shown beneficial effects when used as electrolyte solvents in Dye Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability of the cells, with efficiency values found to be around 8% for more than 1300 hours. This demonstrates an important step towards easy and economic fabrication of devices with stable performances for commercially convenient periods (Latini et al., 2014).
Synthesis of N-Arylbenzamidines
The compound and its derivatives are used in the synthesis of N-arylbenzamidines, an area of organic chemistry with various potential applications. Modifying reaction conditions, such as pre-forming the nitrile-Lewis acid complex before the addition of aniline, allows for the higher yielding synthesis of N-phenylbenzamidine and related compounds (Koutentis & Mirallai, 2010).
Enantioselective Biocatalytic Hydrolysis
Research into the enantioselective biocatalytic hydrolysis of β-aminonitriles to β-amino-amides using Rhodococcus rhodochrous ATCC BAA-870 has been conducted. This process involves the synthesis of various benzonitrile derivatives and demonstrates the enzyme's enantioselectivity for these compounds, highlighting potential applications in producing enantiomerically pure substances (Chhiba et al., 2012).
Slow Magnetic Relaxation and Magnetic Refrigeration
Tetranuclear lanthanide cages synthesized with in situ ligand transformation using benzonitrile derivatives exhibit significant magnetocaloric effects and slow relaxation of magnetization. These findings are crucial for applications in magnetic refrigeration and the development of materials for quantum computing or high-density data storage (Sheikh et al., 2014).
Fluorescent Contrast Agents for Image-Guided Surgery
Derivatives of benzonitrile, such as those related to this compound, have been studied for their use as nerve-highlighting fluorescent contrast agents in image-guided surgery. These agents can cross the blood-nerve and blood-brain barriers, rendering myelinated nerves fluorescent after systemic injection and showing potential for improving surgical outcomes (Gibbs-Strauss et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been used in the development of new antibacterial agents . These compounds have a mechanism of action different from traditional antibiotics .
Mode of Action
It’s known that acetonitrile, a similar compound, can form an anion in situ under the action of a base and then conduct a nucleophilic attack on the ortho-carbon of pyridinium salt to obtain intermediates . This suggests that 3-(3-Methoxyphenyl)benzonitrile might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that acetonitrile, a similar compound, is involved in various types of organic reactions . This suggests that this compound might affect similar biochemical pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 20925 , which might influence its bioavailability.
Result of Action
Compounds with similar structures have been used in the development of new antibacterial agents , suggesting that this compound might have similar effects.
Action Environment
It’s known that acetonitrile, a similar compound, has good conductivity and environmentally friendly features , suggesting that similar environmental factors might influence the action of this compound.
properties
IUPAC Name |
3-(3-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVFIMUYNIHKKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400555 |
Source
|
Record name | 3-(3-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
154848-38-1 |
Source
|
Record name | 3-(3-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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